4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants and products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Applications in Materials Science
Synthesis of Sulfonic Acid-Containing Polybenzoxazine :A novel approach involved synthesizing a sulfonic acid-containing benzoxazine monomer for potential use in proton exchange membranes in direct methanol fuel cells. This development signifies the compound's relevance in enhancing fuel cell technologies, particularly in achieving higher proton conductivity and mechanical stability (Yao et al., 2014). Such applications highlight the potential of benzoxazine derivatives in contributing to renewable energy solutions.
High-Performance Thermosets :The synthesis of aromatic diamine-based benzoxazines, leading to high-performance thermosets, demonstrates the compound's utility in developing materials with superior thermal properties. These materials are crucial for applications requiring high thermal stability and resistance (Lin et al., 2008). The advancements in thermoset plastics from benzoxazine derivatives offer promising directions for aerospace, automotive, and electronic industries.
Medicinal Chemistry and Antimicrobial Activity
Antibacterial Activity of Benzoxazine Analogues :Research on 1,4-Benzoxazine analogues reveals their significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. This suggests the potential of benzoxazine derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kadian et al., 2012). The exploration of such compounds could lead to novel treatments for bacterial infections.
Advanced Synthesis Techniques and Chemical Properties
Synthetic Approaches and Structural Characterization :Studies on the synthetic methodologies and structural analysis of benzoxazine compounds offer insights into their complex chemistry and potential for creating materials with tailored properties. For instance, the rearrangement of benzoxazine derivatives to quinazolinediones showcases the compound's versatility in synthetic organic chemistry (Azizian et al., 2000). Such research underscores the importance of benzoxazine derivatives in the development of new chemical entities with diverse applications.
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and other regulatory information.
Future Directions
This involves looking at current research on the compound and identifying potential future applications or areas of study.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-10-5-7-11(8-6-10)23(20,21)17-9-14(15(18)19)22-13-4-2-1-3-12(13)17/h1-8,14H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRAOWJMHCTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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